Antithrombin III Avranches is a variant of the antithrombin III protein, which plays a critical role in the regulation of blood coagulation. This protein is primarily synthesized in the liver and functions as a serine protease inhibitor, specifically targeting thrombin and factor Xa to prevent excessive clotting. The Avranches variant is characterized by a specific mutation at the arginine 393 position, where it is replaced by histidine, leading to impaired functionality in its reactive site. This mutation can result in an increased risk of thrombotic events due to reduced inhibition of coagulation factors .
Antithrombin III Avranches was first identified in a study that characterized various mutations affecting the protein's function. The study utilized molecular techniques such as polymerase chain reaction and sequencing to identify structural variants of antithrombin III, highlighting the significance of genetic factors in thrombotic disorders .
Antithrombin III Avranches belongs to the family of serine protease inhibitors known as serpins. These proteins are characterized by their ability to inhibit serine proteases through a unique mechanism involving conformational changes upon binding to their target enzymes. The Avranches variant represents one of several mutations affecting the reactive center loop, crucial for its inhibitory function .
The synthesis of antithrombin III occurs primarily in the liver, where it is initially produced as an immature protein consisting of 464 amino acids. This precursor undergoes post-translational modifications, including cleavage of 32 amino acids from the N-terminal, resulting in a mature protein with 432 amino acids. The maturation process also involves the formation of disulfide bonds and glycosylation, which are essential for its stability and functionality .
The identification of mutations such as that seen in antithrombin III Avranches typically involves techniques like polymerase chain reaction amplification of specific gene regions followed by sequencing or dot blot analysis using allele-specific probes. This allows for rapid identification of mutations that may predispose individuals to thrombotic conditions .
Antithrombin III has a complex structure comprising three beta-sheets and nine alpha-helices, forming a stable framework for its function as a serine protease inhibitor. The reactive center loop, where the mutation occurs in the Avranches variant, is crucial for binding to target proteases like thrombin and factor Xa .
The specific mutation in antithrombin III Avranches (Arg393His) alters the reactive site configuration, which affects its interaction with thrombin. This modification can lead to decreased inhibition efficiency, contributing to a higher risk of thrombosis .
The primary reaction involving antithrombin III is its interaction with serine proteases. In normal circumstances, antithrombin III binds to thrombin or factor Xa through its reactive center loop, forming an irreversible complex that inhibits these enzymes' activity.
In the case of antithrombin III Avranches, the mutation at position 393 compromises this binding efficiency. As a result, the reaction rate between antithrombin III and its target proteases is significantly reduced compared to normal variants, leading to potential clinical implications such as increased thrombotic risk .
Antithrombin III functions through a mechanism that involves conformational changes upon binding to proteases. The binding induces a rearrangement within the protein structure that enhances its inhibitory capacity. In normal antithrombin III, this process is facilitated by heparin or heparan sulfate, which increases the rate of interaction with proteases by promoting these conformational changes .
Antithrombin III is a glycoprotein with a molecular weight approximately ranging from 58 kDa to 70 kDa depending on glycosylation status. Its solubility and stability are influenced by post-translational modifications like glycosylation and disulfide bond formation.
As a serine protease inhibitor, antithrombin III interacts with various coagulation factors through specific binding sites. The functional properties are significantly affected by mutations; for instance, the Arg393His mutation leads to altered reactivity towards thrombin and factor Xa .
Antithrombin III and its variants are crucial in clinical settings for understanding thrombotic disorders. Testing for specific mutations like those found in antithrombin III Avranches can aid in assessing thrombotic risk in individuals. Furthermore, antithrombin III is utilized therapeutically as an anticoagulant agent in patients with deficiencies or during surgical procedures where coagulation control is critical .
Antithrombin III (ATIII) is a 58 kDa glycoprotein belonging to the serine protease inhibitor (serpin) superfamily, synthesized primarily in hepatocytes. This 432-amino acid protein contains three disulfide bonds and four glycosylation sites, circulating in plasma at a concentration of approximately 0.125 mg/mL (2.5 µM). ATIII exists predominantly in two isoforms: α-antithrombin (90-95% of plasma ATIII), glycosylated at all four sites (Asn96, 135, 155, 192), and β-antithrombin (5-10%), lacking glycosylation at Asn135. The β-isoform exhibits higher heparin affinity due to increased accessibility of the heparin-binding domain [1] [6] [10].
ATIII's primary physiological role involves the irreversible inhibition of coagulation serine proteases, notably thrombin (factor IIa), factor Xa, and to a lesser extent, factors IXa, XIa, and XIIa. This inhibitory mechanism involves a unique suicide substrate interaction: the reactive center loop (RCL) presents Arg393-Ser394 as a bait sequence. Upon protease attack at Arg393, a covalent acyl-enzyme intermediate forms, triggering massive conformational change. The RCL inserts into β-sheet A, translocating the attached protease approximately 70 Å to the opposite pole of the molecule. This deformation disrupts the protease's active site, forming a stable, inactive complex that is rapidly cleared from circulation (within ~5 minutes), likely via hepatocyte receptors [1] [3] [10].
The inhibitory activity of ATIII is profoundly enhanced by glycosaminoglycan cofactors, particularly heparin and vascular heparan sulfate proteoglycans (HSPGs). Heparin binds via a specific pentasaccharide sequence containing a critical 3-O-sulfated glucosamine residue. Binding induces conformational changes: elongation of the D-helix and expulsion of the P14-P15 residues of the RCL from β-sheet A. This "activation" involves two mechanisms: 1) Allosteric activation: exposing a cryptic exosite (located on strand 3 of β-sheet C) that productively interacts with the autolysis loop exosite of factors Xa and IXa, accelerating inhibition >1000-fold; 2) Template (bridging) mechanism: For thrombin inhibition, long-chain heparin simultaneously binds both ATIII and thrombin, facilitating ternary complex formation [1] [3] [6].
Antithrombin deficiencies are classified based on functional and immunological characteristics, directly correlating with thrombotic risk profiles [6] [8] [9]:
Table 1: Classification and Characteristics of Antithrombin III Deficiencies
Type | Functional Activity | Antigen Level | Molecular Defect | Thrombotic Risk | Example Mutations |
---|---|---|---|---|---|
Type I | ↓↓ (~50%) | ↓↓ (~50%) | Synthesis/Stability Defect | High | Nonsense, Frameshift, Deletion |
Type II RS | ↓↓↓ | Normal/Near Normal | Reactive Site (RCL) | High | Arg393His/Cys, Ala384Pro |
Type II HBS | ↓ (Heparin-dependent) | Normal | Heparin-Binding Site (D-helix) | Low/Moderate | Arg47Cys, Pro41Leu |
Type II PE | ↓↓ | Normal | Pleiotropic (e.g., Shutter Region) | Variable (Often High) | Wibble, Shutter Mutations |
Antithrombin III Avranches was first identified and characterized in 1988 through a detailed investigation of a 47-year-old male proband presenting with recurrent venous thromboembolism. Laboratory evaluation revealed a selective reduction in antithrombin functional activity (both progressive and heparin-cofactor activity reduced to ~50%) despite normal levels of immunoreactive ATIII antigen. This pattern indicated a Type II qualitative deficiency. The same abnormal biochemical phenotype was subsequently identified in two asymptomatic relatives, confirming an autosomal dominant inheritance pattern [2].
Biochemical purification and comparative analysis were pivotal to its identification as a novel variant. The variant ATIII was co-eluted with normal ATIII from a heparin-Sepharose column, indicating preserved heparin-binding affinity. Further purification using ion-exchange chromatography (FPLC Mono Q column) yielded a homogeneous protein. Crucially, comparative functional studies with another known reactive site variant, ATIII Charleville, demonstrated shared characteristics: reduced rates of thrombin inhibition (decreased second-order rate constants) and impaired stoichiometric complex formation with thrombin. However, a key distinguishing feature emerged in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblot experiments: Unlike ATIII Charleville, which exhibited a thrombin-induced 5 kDa increase in apparent molecular mass (indicative of conformational change/complex formation), ATIII Avranches failed to form stable complexes with thrombin and remained unmodified after thrombin incubation. This suggested a defect specifically hindering the formation of the final stable inhibitory complex [2].
Subsequent molecular genetic analysis using polymerase chain reaction (PCR) amplification and direct sequencing identified the causative mutation underlying ATIII Avranches: a single guanine to cytosine transversion (GCA → CCA) in exon 6 of the SERPINC1 gene. This mutation resulted in the substitution of proline for alanine at position 384 (Ala384Pro) within the mature protein [4]. Alanine 384 is located in the P12 position of the RCL, a region critical for the conformational changes during protease inhibition and insertion into β-sheet A [4] [9].
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